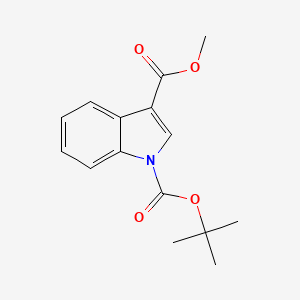

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-11(13(17)19-4)10-7-5-6-8-12(10)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWZQOSRBMJMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652374 | |

| Record name | 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338760-26-2 | |

| Record name | 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

An Optimized Technical Guide for Medicinal Chemistry Applications

Executive Summary

Target Molecule: 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate CAS Registry Number: 885265-61-4 Molecular Formula: C₁₅H₁₇NO₄ Molecular Weight: 275.30 g/mol [1]

This guide details the regioselective synthesis of This compound , a critical orthogonal building block in drug discovery. The presence of the electron-withdrawing methyl ester at the C3 position significantly reduces the nucleophilicity of the indole nitrogen (

To overcome this electronic deactivation, this protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. This method offers superior yields, milder conditions, and easier workup compared to sodium hydride (NaH) deprotonation routes, which are prone to side reactions and moisture sensitivity.

Strategic Analysis & Chemical Logic

The Nucleophilicity Challenge

The indole ring is electron-rich, but the C3-ester creates a "push-pull" system. The carbonyl at C3 withdraws electron density through conjugation, increasing the acidity of the N-H bond (

Catalyst Selection: The Grehn-Ragnarsson Protocol

While strong bases (NaH, KH) can force this reaction by deprotonating the indole to form the indolyl anion, this approach is harsh. The Grehn-Ragnarsson protocol utilizes DMAP as an acyl-transfer catalyst.[2][3]

Mechanism of Action:

-

DMAP attacks

to form a highly electrophilic -

This activated species transfers the Boc group to the indole nitrogen.

- is released as the thermodynamic driving force.

-

The bulky tert-butyl group is installed exclusively at

due to steric gating at C2 and electronic preference.

Reaction Mechanism & Pathway Visualization[4]

The following diagram illustrates the catalytic cycle and the activation of the Boc-anhydride by DMAP.

Figure 1: Catalytic cycle showing the activation of Boc2O by DMAP and subsequent transfer to the indole substrate.

Detailed Experimental Protocol

Materials & Reagents Table

| Reagent | Equiv.[2][3][4][5] | MW ( g/mol ) | Role | Notes |

| Methyl indole-3-carboxylate | 1.0 | 175.18 | Substrate | Starting material |

| Di-tert-butyl dicarbonate | 1.2 - 1.5 | 218.25 | Reagent | |

| DMAP | 0.1 (10 mol%) | 122.17 | Catalyst | Toxic; handle with care |

| Triethylamine (TEA) | 1.1 | 101.19 | Base | Scavenger (optional but recommended) |

| Dichloromethane (DCM) | Solvent | - | Solvent | Anhydrous preferred |

| Acetonitrile (MeCN) | Alt.[6] Solvent | - | Solvent | "Greener" alternative |

Step-by-Step Procedure

Step 1: Preparation

-

Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

-

Purge the flask with nitrogen or argon to maintain an inert atmosphere.

-

Dissolve Methyl indole-3-carboxylate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

Step 2: Reagent Addition

-

Add Triethylamine (TEA) (1.1 equiv) to the stirring solution.

-

Add DMAP (0.1 equiv) in one portion.[4]

-

Critical Step: Cool the solution to 0°C (ice bath). Although the reaction can run at Room Temperature (RT), initial cooling prevents thermal runaway from the exothermic

release. -

Add

(1.2 equiv) dropwise (if liquid) or in small portions (if solid).

Step 3: Reaction Monitoring

-

Remove the ice bath and allow the reaction to warm to RT.

-

Stir for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 4:1).

-

Starting Material: Lower

, UV active (often blueish fluorescence). -

Product: Higher

, UV active (distinct spot). -

Note: The disappearance of the N-H signal in IR or NMR is the ultimate confirmation.

-

Step 4: Workup & Isolation

-

Quench: Dilute the reaction mixture with DCM (50 mL).

-

Wash 1 (Acidic): Wash with 0.5 M HCl or 10% Citric Acid (2 x 30 mL). Purpose: Removes DMAP and TEA.

-

Wash 2 (Basic): Wash with Saturated

(1 x 30 mL). Purpose: Removes unreacted Boc acid byproducts. -

Wash 3 (Neutral): Wash with Brine (1 x 30 mL).

-

Dry: Dry the organic layer over anhydrous

or -

Concentrate: Filter and evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Step 5: Purification

-

Recrystallization: Often sufficient. Dissolve in minimum hot Hexane/EtOAc and cool.

-

Flash Chromatography: If necessary. Stationary phase: Silica gel.[5] Mobile phase: Hexane

10% EtOAc/Hexane.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Quality Control

To validate the synthesis, compare your analytical data against these expected values:

-

¹H NMR (CDCl₃, 400 MHz):

- 8.10–8.20 (d, 1H, H-7 or H-4): Significant downfield shift compared to starting material due to the electron-withdrawing Boc group.

- 8.25 (s, 1H, H-2): The proton at C2 is distinct.

-

3.95 (s, 3H,

-

1.68 (s, 9H,

-

Absence: No broad singlet at

9.0–10.0 ppm (Indole N-H).

-

¹³C NMR:

-

Look for the carbamate carbonyl (

ppm) and the ester carbonyl ( -

Tert-butyl carbons (

ppm and

-

Troubleshooting & Safety

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of | Ensure solvent is anhydrous. Increase |

| Incomplete Reaction | Catalyst Deactivation | Ensure DMAP is fresh. Add more TEA to scavenge acid. |

| "Boc Dance" | Migration to C3 | Unlikely with C3-ester present. If observed, lower temperature to 0°C. |

| Safety Warning | Gas Evolution | The reaction releases |

References

-

Grehn, L., & Ragnarsson, U. (1984). A convenient method for the preparation of N-(tert-butyloxycarbonyl)pyrroles. Angewandte Chemie International Edition in English, 23(4), 296-301. Link

-

Knölker, H. J., et al. (1996). DMAP-Catalyzed Reaction of Di-tert-butyl Dicarbonate with Indoles. Synlett, 1996(04), 371-387. Link

-

PubChem. (n.d.).[1][6] this compound (Compound Summary). National Library of Medicine. Link

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).[2][8][4][7] Link

Sources

- 1. This compound | C15H17NO4 | CID 29946128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. datapdf.com [datapdf.com]

- 4. researchgate.net [researchgate.net]

- 5. connectjournals.com [connectjournals.com]

- 6. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

An In-depth Technical Guide to 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

This document provides a comprehensive technical overview of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's synthesis, structural characterization, chemical reactivity, and applications, grounding all information in established scientific principles and methodologies.

Introduction and Strategic Importance

This compound (also known as Methyl 1-Boc-1H-indole-3-carboxylate) is a dually functionalized indole derivative. Its structure is strategically significant for several reasons:

-

N-H Protection: The indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This is a crucial modification that prevents the acidic N-H proton from interfering with base-sensitive reactions. Furthermore, the Boc group enhances solubility in organic solvents and modulates the electronic properties of the indole ring.

-

C-3 Functionalization: The presence of a methyl ester at the C-3 position provides a versatile chemical handle for a wide array of synthetic transformations, including hydrolysis, amidation, reduction, or conversion to other functional groups.

This combination makes the molecule a valuable building block for constructing more complex, biologically active molecules. Its indole core is a privileged scaffold found in numerous pharmaceuticals, making this intermediate particularly relevant in drug discovery, especially for agents targeting the central nervous system, such as serotonin receptor modulators.[1]

Physicochemical and Structural Properties

A summary of the key computed and experimental properties of the title compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 338760-26-2 | PubChem[2] |

| Molecular Formula | C₁₅H₁₇NO₄ | PubChem[2] |

| Molecular Weight | 275.30 g/mol | PubChem[2] |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate | PubChem[2] |

| Boiling Point | 387.3 ± 34.0 °C (Predicted) | MySkinRecipes[1] |

| Appearance | Solid (typical) | Sigma-Aldrich[3] |

| Storage | Room temperature, dry conditions | MySkinRecipes[1] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the N-protection of commercially available methyl 1H-indole-3-carboxylate.

Synthesis Rationale and Workflow

The reaction is an N-acylation where the nucleophilic indole nitrogen attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The use of a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), is critical. DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with Boc₂O, which is then readily attacked by the indole nitrogen. This catalytic cycle accelerates the reaction, which would otherwise be sluggish.

Detailed Experimental Protocol

Materials:

-

Methyl 1H-indole-3-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-indole-3-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM or THF.

-

Addition of Reagents: Add DMAP (0.1 eq) to the solution, followed by the portion-wise addition of Boc₂O (1.1-1.2 eq) at 0 °C (ice bath).

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Structural Elucidation and Spectroscopic Data

Confirming the structure and purity of the synthesized compound is paramount. The following spectroscopic data are characteristic of this compound.

| Technique | Characteristic Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2-8.4 ppm (d, 1H): H at C4 of the indole ring, deshielded by the N-Boc group. δ ~7.8-8.0 ppm (s, 1H): H at C2. δ ~7.2-7.5 ppm (m, 3H): Aromatic protons at C5, C6, C7. δ ~3.9 ppm (s, 3H): Methyl protons of the C3-ester. δ ~1.7 ppm (s, 9H): tert-Butyl protons of the N-Boc group. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~165 ppm: Carbonyl carbon of the C3-ester. δ ~150 ppm: Carbonyl carbon of the N-Boc group. δ ~135-140 ppm: Quaternary carbons of the indole ring (e.g., C7a). δ ~115-130 ppm: Aromatic carbons (CH) of the indole ring. δ ~84 ppm: Quaternary carbon of the tert-butyl group. δ ~51 ppm: Methyl carbon of the C3-ester. δ ~28 ppm: Methyl carbons of the tert-butyl group. |

| Mass Spec. (ESI-MS) | Expected [M+H]⁺ peak at m/z 276.12. Expected [M+Na]⁺ peak at m/z 298.10. |

| IR Spectroscopy (cm⁻¹) | ~1740-1720 cm⁻¹: Strong C=O stretch (from both ester and carbamate carbonyls). ~1600-1450 cm⁻¹: C=C stretches of the aromatic ring. ~1370 cm⁻¹: Characteristic C-H bend for the tert-butyl group. ~1250-1150 cm⁻¹: C-O stretches. |

(Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and concentration.)

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its two ester-type functionalities. The Boc group and the methyl ester can be selectively manipulated, providing access to a wide range of indole derivatives.

-

N-Boc Deprotection: The Boc group is notoriously labile under acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM at room temperature efficiently cleaves the carbamate to regenerate the free N-H of the indole, yielding methyl 1H-indole-3-carboxylate. This is a crucial step when the indole nitrogen needs to be involved in a subsequent reaction, such as an N-arylation or N-alkylation.[4]

-

Ester Hydrolysis (Saponification): The methyl ester at C-3 can be selectively hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a THF/water mixture. The Boc group is stable under these basic conditions. The resulting 1-Boc-1H-indole-3-carboxylic acid is a key intermediate for peptide couplings or other reactions involving a carboxylic acid moiety.

-

Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to a primary alcohol, yielding (1-Boc-1H-indol-3-yl)methanol.[5] Care must be taken as harsh conditions can sometimes affect the Boc group. This transformation opens pathways to C-3 alkylated indoles or other derivatives via the hydroxymethyl intermediate.

-

Amidation: The methyl ester can be converted to an amide, often by heating with an amine, sometimes with a catalyst. This allows for the introduction of diverse side chains at the C-3 position, a common strategy in medicinal chemistry to modulate a drug candidate's properties.

Conclusion

This compound is a synthetically versatile and valuable intermediate. Its well-defined synthesis and predictable, orthogonal reactivity make it an indispensable tool for chemists. The ability to selectively deprotect the nitrogen or modify the C-3 ester provides a robust platform for the rational design and synthesis of complex indole-based molecules, driving innovation in pharmaceuticals, agrochemicals, and materials science. Mastery of its characterization and reactivity is a key asset for any research program focused on heterocyclic chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (2024). tert-butyl 3-methyl-1H-indole-1-carboxylate. Retrieved from [Link]

-

American Elements. (n.d.). 1-tert-butyl 3-methyl 2,3-dihydro-1H-indole-1,3-dicarboxylate. Retrieved from [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

- Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

- Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Royal Society of Chemistry. (n.d.).

- Der Pharma Chemica. (2012).

- MDPI. (2020). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank.

-

NIST. (n.d.). Indole, 3-methyl-. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Indole, 3-methyl-. NIST WebBook. Retrieved from [Link]

- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- ChemRxiv. (2026).

- Old, D. W., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C15H17NO4 | CID 29946128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Characterization of a Key Synthetic Intermediate

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (CAS No. 338760-26-2) is a notable member of the indole family of heterocyclic compounds. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The strategic placement of a tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a crucial protecting group in multi-step organic synthesis, enabling regioselective functionalization of the indole ring. This particular dicarboxylate derivative, with its methyl ester at the 3-position, is a valuable intermediate for the elaboration of more complex molecules with potential therapeutic applications.

This technical guide provides a comprehensive overview of the known physical properties of this compound. It is important to note that while some fundamental properties have been reported, a complete, publicly available experimental dataset for all physical characteristics is not yet established in peer-reviewed literature. Consequently, this guide will present the available data and supplement it with detailed, field-proven experimental protocols for the determination of properties that have not been formally documented. This approach is designed to empower researchers to conduct their own characterization with scientific rigor.

Core Physical and Chemical Identifiers

A solid understanding of the fundamental identifiers of a compound is the first step in its scientific evaluation. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₄ | [PubChem][1] |

| Molecular Weight | 275.30 g/mol | [PubChem][1] |

| CAS Number | 338760-26-2 | [Alfa Chemistry][2] |

| Physical Form | Solid | [Sigma-Aldrich][3] |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate | [PubChem][1] |

Thermal Properties: Melting and Boiling Points

The thermal properties of a compound are critical for its purification, handling, and storage.

Melting Point

The melting point is a fundamental indicator of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound.

Reported Value:

| Property | Value | Source |

| Melting Point | 127.0 °C | [ChemicalBook][4] |

Experimental Protocol for Melting Point Determination:

The determination of a melting point is a standard procedure in organic chemistry, typically performed using a melting point apparatus.

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

-

Measurement:

-

Heat the sample rapidly to approximately 15-20 °C below the expected melting point (around 107-112 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as a range from the onset to the completion of melting.

-

Caption: Workflow for Melting Point Determination.

Boiling Point

An experimental boiling point for this compound has not been reported. Given its solid nature and relatively high molecular weight, it is likely that the compound would decompose at temperatures required for boiling at atmospheric pressure.

Predicted Value:

A computationally predicted boiling point is available, though it should be used with caution as it is not an experimental value.

| Property | Value | Source |

| Boiling Point (Predicted) | 387.3 ± 34.0 °C | [ChemicalBook][4] |

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, and in synthetic chemistry for reaction setup and purification. No specific experimental solubility data for this compound is currently available. However, based on its structure, a qualitative solubility profile can be predicted. The presence of two ester groups provides some polarity, while the bulky tert-butyl and aromatic indole core contribute to its nonpolar character. It is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, and likely insoluble in water.

Experimental Protocol for Qualitative Solubility Determination:

-

Solvent Selection: A standard panel of solvents should be used, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure:

-

To a small test tube, add approximately 10-20 mg of this compound.

-

Add 1 mL of the selected solvent.

-

Vortex or shake the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

-

Caption: General Workflow for Solubility Testing.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | d | 1H | H-4 |

| ~7.8-8.0 | s | 1H | H-2 |

| ~7.2-7.5 | m | 3H | Aromatic protons (H-5, H-6, H-7) |

| ~3.9 | s | 3H | -OCH₃ |

| ~1.7 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~149 | C=O (carbamate) |

| ~135 | Quaternary C |

| ~130 | Quaternary C |

| ~125-128 | Aromatic CH |

| ~115-124 | Aromatic CH |

| ~108 | Quaternary C |

| ~85 | -C(CH₃)₃ |

| ~52 | -OCH₃ |

| ~28 | -C(CH₃)₃ |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2950 | Medium | C-H stretching (aliphatic) |

| ~1730-1710 | Strong | C=O stretching (ester and carbamate) |

| ~1600-1450 | Medium-Strong | C=C stretching (aromatic) |

| ~1370 | Medium | C-H bending (tert-butyl) |

| ~1250-1150 | Strong | C-O stretching (ester and carbamate) |

Experimental Protocol for FTIR Spectroscopy:

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 275

-

Key Fragments:

-

m/z = 219 (Loss of C₄H₈ from tert-butyl group)

-

m/z = 175 (Loss of Boc group)

-

m/z = 57 (tert-butyl cation)

-

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection and Separation: Inject the sample into a gas chromatograph (GC) to separate it from any impurities.

-

Mass Analysis: The separated compound is then introduced into the mass spectrometer for ionization and analysis.

Conclusion and Future Directions

This compound is a valuable synthetic building block with a defined set of core physical properties. This guide has consolidated the available data and provided a framework of standardized protocols for researchers to determine the full physical characterization of this compound. The predictive spectral data offered herein serves as a guide for structural confirmation. As this compound continues to be utilized in synthetic and medicinal chemistry, it is anticipated that a comprehensive, peer-reviewed dataset of its physical properties will become available, further aiding in its application.

References

-

PubChem . tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]

-

Wiley-VCH . Supporting Information for a relevant publication. [Link]

-

PubChem . This compound. [Link]

-

Magritek . Methyl 1H-indole-3-carboxylate. [Link]

-

SpectraBase . 3-[1H-indol-3-yl(o-tolyl)methyl]-1H-indole. [Link]

-

Taylor & Francis Online . Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. [Link]

-

Molbase . Zheng, Min et al. published their research in Organic Letters in 2016. [Link]

-

MDPI . Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

-

ResearchGate . FT-IR spectrum of tert-butyl.... [Link]

-

Journal of the American Chemical Society . Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Link]

-

Modgraph . 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

Wikipedia . Protecting group. [Link]

-

Indole Building Blocks . Category: 1000340-34-0. [Link]

-

SpectraBase . Skatole - Optional[1H NMR]. [Link]

Sources

Spectroscopic Profile of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate: A Technical Guide

Introduction

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (Molecular Formula: C₁₅H₁₇NO₄, Molecular Weight: 275.30 g/mol ) is a member of the indole family, a privileged scaffold in medicinal chemistry.[1] The presence of the N-tert-butoxycarbonyl (Boc) protecting group and the methyl ester at the 3-position makes it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, providing a rationale for the expected signals and fragmentation patterns.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the protons of the tert-butyl group, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the N-Boc and C3-ester groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.0 | d | 1H | H-4 | The N-Boc group deshields the peri-proton at C4, shifting it significantly downfield. |

| ~7.6 - 7.4 | d | 1H | H-7 | Aromatic proton on the benzene ring. |

| ~7.4 - 7.2 | m | 2H | H-5, H-6 | Overlapping signals for the remaining aromatic protons. |

| ~8.1 | s | 1H | H-2 | The C2 proton is adjacent to the nitrogen and the C3-ester, leading to a downfield shift. |

| ~3.9 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

| ~1.7 | s | 9H | -C(CH₃)₃ | Singlet for the nine equivalent protons of the tert-butyl group. |

Expertise & Experience: The prediction of the H-4 proton at a significantly downfield position is a hallmark of N-Boc protected indoles. This is due to the anisotropic effect of the carbonyl group in the Boc moiety, which deshields the proton in close spatial proximity. This effect is a reliable diagnostic tool for confirming N-acylation in indoles.

Comparative Data: The ¹H NMR spectrum of the related compound, 1-methyl-1H-indole-3-carbaldehyde, shows the indole protons in the aromatic region, with the aldehyde proton being the most downfield.[2] For methyl 1H-indole-3-carboxylate, the aromatic protons appear between δ 7.2 and 8.2 ppm, and the methyl ester protons are observed at δ 3.835 ppm.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbons of the Boc and ester groups are expected to appear at the most downfield chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Ester) | Carbonyl carbon of the methyl ester. |

| ~150 | C=O (Boc) | Carbonyl carbon of the Boc protecting group. |

| ~136 | C-7a | Quaternary carbon of the indole ring. |

| ~130 | C-3a | Quaternary carbon of the indole ring. |

| ~128 | C-2 | Carbon adjacent to nitrogen. |

| ~125 | C-5 | Aromatic CH. |

| ~123 | C-6 | Aromatic CH. |

| ~115 | C-4 | Aromatic CH. |

| ~114 | C-7 | Aromatic CH. |

| ~108 | C-3 | Quaternary carbon attached to the ester. |

| ~84 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~52 | -OCH₃ | Methyl carbon of the ester. |

| ~28 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Expertise & Experience: The chemical shift of the quaternary carbon of the tert-butyl group is highly characteristic and is expected around 84 ppm. The presence of two distinct carbonyl signals in the downfield region is a key indicator of the dicarboxylate structure.

Comparative Data: In the ¹³C NMR spectrum of 1-methyl-1H-indole-3-carbaldehyde, the indole ring carbons appear between δ 109 and 138 ppm, with the carbonyl carbon at δ 184.43 ppm.[2]

Experimental Protocol for NMR Data Acquisition

Trustworthiness: This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).

-

Process the data similarly to the ¹H spectrum.

-

Caption: Workflow for NMR data acquisition and processing.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 275, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentations:

-

Loss of tert-butyl group (-57): A prominent peak at m/z = 218, resulting from the loss of the C(CH₃)₃ radical.

-

Loss of butene (-56): A peak at m/z = 219, due to McLafferty rearrangement and loss of isobutylene.

-

Loss of methoxy group (-31): A peak at m/z = 244 from the loss of the -OCH₃ radical.

-

Loss of the entire Boc group (-101): A peak at m/z = 174.

-

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 275 | [M]⁺ |

| 219 | [M - C₄H₈]⁺ |

| 218 | [M - C₄H₉]⁺ |

| 174 | [M - C₅H₉O₂]⁺ |

digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=true]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];M [label="[M]⁺\nm/z = 275", fillcolor="#34A853"]; F1 [label="[M - C₄H₉]⁺\nm/z = 218"]; F2 [label="[M - C₄H₈]⁺\nm/z = 219"]; F3 [label="[M - C₅H₉O₂]⁺\nm/z = 174"];

M -> F1 [label="- C₄H₉"]; M -> F2 [label="- C₄H₈"]; M -> F3 [label="- Boc"]; }

Caption: Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

Trustworthiness: This protocol ensures accurate mass determination.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation (ESI):

-

Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the molecular ion.

-

-

Data Acquisition:

-

Acquire the spectrum in positive ion mode.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared Spectrum

The IR spectrum will be dominated by the stretching vibrations of the two carbonyl groups and the C-O bonds.

Table 4: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (Boc) |

| ~1250 | Strong | C-O stretch (ester and Boc) |

| ~1150 | Strong | C-O stretch (ester and Boc) |

Expertise & Experience: The presence of two distinct, strong carbonyl absorption bands is a key feature to look for. The ester carbonyl typically appears at a slightly higher wavenumber than the carbamate (Boc) carbonyl. The exact positions can be influenced by conjugation and the electronic environment.

Experimental Protocol for IR Data Acquisition

Trustworthiness: This protocol provides a reliable IR spectrum.

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

-

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally similar molecules, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The detailed experimental protocols included herein are designed to ensure the acquisition of high-quality data for the verification of this and related compounds. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel indole derivatives.

References

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

-

Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Available at: [Link]

-

ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

ChemSynthesis. (n.d.). tert-butyl 3-methyl-1H-indole-1-carboxylate. Available at: [Link]

-

PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Available at: [Link]

-

RSC Publishing. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

-

ResearchGate. (2017). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

-

Semantic Scholar. (2017). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. Available at: [Link]

-

RSC Publishing. (n.d.). Supporting information. Available at: [Link]

-

ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate. Available at: [Link]

Sources

Technical Monograph: 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Compound CAS: 338760-26-2

Molecular Formula:

Nomenclature Architecture & Structural Identity

The IUPAC name 1-tert-butyl 3-methyl 1H-indole-1,3-dicarboxylate represents a precise intersection of heterocyclic chemistry and priority-based nomenclature rules. For the research chemist, understanding this name is critical not just for identification, but for recognizing the molecule's latent reactivity.

Deconstruction of the IUPAC Name

The name is derived by treating the indole core as a dicarboxylic acid scaffold, despite the nitrogen functionality.

-

Parent Structure (Indole-1,3-dicarboxylate): The nomenclature elevates the carbonyl substituents over the heterocyclic amine. The nitrogen at position 1 is treated as part of a carbamate linkage, but named here as an ester of a theoretical "indole-1-carboxylic acid."

-

Position 1 (tert-Butyl): The tert-butoxycarbonyl group (Boc) is chemically a carbamate protecting group. However, in this nomenclature style, it is designated as the tert-butyl ester of the carboxyl group attached to N1.

-

Position 3 (Methyl): The methoxycarbonyl group is the methyl ester of the carboxylic acid at C3.

Alternative Technical Designations:

-

Methyl 1-(tert-butoxycarbonyl)-1H-indole-3-carboxylate (emphasizing the protection status).

-

N-Boc-indole-3-carboxylic acid methyl ester.[1]

Structural Significance

This molecule represents an orthogonally protected scaffold .

-

Acid-Labile Sector (N1): The Boc group is sensitive to strong acids (TFA, HCl).

-

Base-Labile Sector (C3): The methyl ester is susceptible to saponification (LiOH, NaOH).

This duality allows the medicinal chemist to selectively manipulate one terminus of the molecule without disturbing the other, a requisite feature for peptide synthesis and complex alkaloid construction.

Synthesis Protocol: Regioselective N-Acylation

The synthesis of this compound is a nucleophilic acyl substitution. The indole nitrogen, typically non-nucleophilic due to lone pair delocalization into the aromatic system, must be activated or forced to react using a hyper-electrophile like di-tert-butyl dicarbonate (

Validated Experimental Workflow

Reaction Type: DMAP-Catalyzed

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Methyl indole-3-carboxylate | 1.0 | Substrate |

| Di-tert-butyl dicarbonate ( | 1.2 - 1.5 | Electrophile |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | Nucleophilic Catalyst |

| Triethylamine ( | 1.2 | Aux. Base (Proton Scavenger) |

| Acetonitrile (MeCN) or DCM | Solvent | Medium (Anhydrous) |

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with Methyl indole-3-carboxylate (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

-

Catalyst Addition: Add DMAP (0.1 equiv) and

(1.2 equiv). Stir at room temperature for 10 minutes to ensure homogeneity. -

Electrophile Introduction: Add

(1.2 equiv) portion-wise (solid) or dropwise (if dissolved in minimal MeCN). Note: Gas evolution ( -

Reaction Monitoring: Stir at 25°C. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

) should convert to the less polar product ( -

Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove DMAP/TEA), saturated

, and brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Mechanistic Insight:

DMAP attacks

Figure 1: DMAP-catalyzed activation pathway for the synthesis of the target indole derivative.

Physicochemical Characterization Data

For verification of the synthesized material, compare against the following spectroscopic standards.

| Technique | Signal Parameters | Structural Assignment |

| 1H NMR (400 MHz, | H-7 (Deshielded by N-Boc) | |

| H-2 (Indole C2 proton) | ||

| H-4 (Ortho to ester) | ||

| 13C NMR (100 MHz, | Carbonyls (Ester & Carbamate) | |

| Quaternary C of t-Butyl | ||

| Methyl carbon ( |

Critical QC Note: The diagnostic shift of the H-2 proton (singlet) confirms the 3-position is substituted. The presence of the large singlet at 1.68 ppm confirms N-protection.

Reactivity Profile & Applications

The utility of This compound lies in its ability to direct further functionalization, specifically to the C2 position.

Directed Ortho Metalation (DoM)

The N-Boc group is a powerful Directed Metalation Group (DMG). However, the C3-ester is electrophilic and incompatible with organolithiums (like

To functionalize C2, researchers must use non-nucleophilic bases (e.g., LDA, LiTMP) at cryogenic temperatures (-78°C) to deprotonate C2, followed by quenching with an electrophile.

Orthogonal Deprotection

This molecule serves as a pivotal intermediate in the synthesis of complex tryptamine derivatives.

-

Route A (Acidic): Treatment with TFA/DCM (1:1) removes the N-Boc group quantitatively, yielding Methyl indole-3-carboxylate .

-

Route B (Basic): Treatment with LiOH in THF/Water hydrolyzes the methyl ester. Caution: While Boc is generally base-stable, prolonged heating in strong base can degrade the carbamate. Controlled saponification yields 1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid .

Figure 2: Divergent reactivity pathways available from the core scaffold.

References

-

PubChem. (n.d.).[1][2][3] this compound (Compound). National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Hassan, H., et al. (2018). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.[4] [Link]

-

Liotta, F. (2023).[5] Regioselective synthesis of 3-nitroindoles under non-acidic conditions. (Demonstrating N-Boc indole reactivity). ResearchGate. [Link]

Sources

- 1. This compound | C15H17NO4 | CID 29946128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: The Orthogonal Indole Scaffold (CAS 338760-26-2)

Topic: Technical Profile: 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (CAS 338760-26-2) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This compound (CAS 338760-26-2) is a specialized, dual-functionalized indole building block critical for advanced medicinal chemistry.[1] Unlike the highly reactive and oxidation-prone parent indole, this scaffold features orthogonal protection: an acid-labile N-tert-butoxycarbonyl (Boc) group and a base-labile C3-methyl ester .

This configuration addresses two notorious challenges in indole chemistry:

-

Regiocontrol: It blocks the naturally nucleophilic C3 position, forcing electrophilic substitution or C-H activation to occur at the C2 position.

-

Stability: The electron-withdrawing nature of the carbamate and ester moieties stabilizes the indole ring against oxidative polymerization, facilitating handling and storage.

This guide details the structural properties, synthetic utility, and experimental protocols for leveraging this scaffold in the development of kinase inhibitors, indole alkaloids, and peptidomimetics.

Chemical Architecture & Properties[2][3]

Structural Analysis

The molecule consists of a bicyclic indole core modified at two key positions. The N1-Boc group serves as a steric and electronic modulator, reducing the electron density of the pyrrole ring. The C3-methyl ester acts as a "blocking group" that directs further functionalization to the C2 position while providing a handle for downstream diversification (e.g., into amides or alcohols).

| Property | Data |

| CAS Number | 338760-26-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Melting Point | 108–112 °C (Typical range for pure crystalline form) |

| Stability | Stable under standard conditions; Hydrolyzes in strong acid (Boc removal) or strong base (Ester hydrolysis) |

Reactivity Profile (DOT Diagram)

The following diagram illustrates the "Reactivity Zones" of the molecule, highlighting how the protecting groups direct chemical modification.

Figure 1: Reactivity map showing orthogonal deprotection strategies and the activation of the C2 position.

Synthetic Utility & Mechanism[2][5]

The "Blocking" Strategy

In standard indole chemistry, electrophiles preferentially attack C3. By pre-installing the ester at C3, researchers "block" this site. This forces subsequent reactions, such as Palladium-catalyzed C-H activation , to occur at the C2 position. This is a primary strategy for synthesizing 2,3-disubstituted indoles , a structural motif found in numerous anti-cancer drugs (e.g., Vinca alkaloids analogs).

Orthogonal Deprotection

The power of CAS 338760-26-2 lies in its ability to be selectively modified:

-

Pathway A (Acidic): Treatment with Trifluoroacetic acid (TFA) removes the N-Boc group without affecting the methyl ester, restoring the nucleophilic nitrogen for N-alkylation.

-

Pathway B (Basic): Treatment with Lithium Hydroxide (LiOH) hydrolyzes the methyl ester to the carboxylic acid without removing the Boc group (under controlled conditions), allowing for amide coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of CAS 338760-26-2

Rationale: This protocol describes the protection of commercially available Methyl indole-3-carboxylate. The use of DMAP acts as a nucleophilic catalyst to accelerate the reaction with the sterically bulky Boc anhydride.

Reagents:

-

Methyl indole-3-carboxylate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve Methyl indole-3-carboxylate (e.g., 1.75 g, 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (Nitrogen or Argon).

-

Addition: Add TEA (2.1 mL, 15 mmol) followed by DMAP (122 mg, 1 mmol). Stir for 5 minutes at room temperature (RT).

-

Reaction: Add Boc₂O (2.6 g, 12 mmol) portion-wise or as a solution in DCM.

-

Monitoring: Stir the reaction mixture at RT for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (lower Rf) should disappear, and a new, less polar spot (Product) should appear.

-

Work-up: Quench with water (50 mL). Separate the organic layer and wash successively with 1M HCl (to remove DMAP/TEA), saturated NaHCO₃, and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

-

Yield: Expect a white solid (Yield: >90%).

Protocol 2: Selective Hydrolysis (C3-Acid Generation)

Rationale: Accessing the free carboxylic acid while maintaining N-protection is crucial for peptide coupling.

Step-by-Step Methodology:

-

Dissolve CAS 338760-26-2 (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).

-

Add LiOH·H₂O (3.0 eq) at 0 °C.

-

Allow to warm to RT and stir for 4 hours. Note: Avoid heating to prevent N-Boc cleavage.

-

Acidify carefully with 1M HCl to pH 4 at 0 °C.

-

Extract with EtOAc, dry, and concentrate to yield 1-(tert-butoxycarbonyl)-3-methyl-1H-indole-3-carboxylic acid .

Synthesis Workflow Diagram

The following flowchart visualizes the synthesis of the scaffold and its divergence into two distinct chemical pathways.

Figure 2: Synthesis and divergent utility of the scaffold in drug discovery workflows.

Safety & Handling

-

Hazards: CAS 338760-26-2 is classified as an Irritant (H315, H319, H335) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

-

Storage: Store in a tightly sealed container at 2–8 °C (refrigerated). Moisture sensitive; store under inert gas if possible to prevent slow hydrolysis of the ester.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764519 (Related Structure: N-Boc-3-formylindole). (Reference for safety and N-Boc indole properties). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate, a key heterocyclic compound. As a Senior Application Scientist, this document moves beyond simple data presentation to offer insights into the rationale behind its synthesis and characterization, ensuring a robust understanding for research and development applications.

Section 1: Core Molecular Identity and Physicochemical Properties

This compound is a disubstituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. This particular derivative features a tert-butoxycarbonyl (Boc) group protecting the indole nitrogen (position 1) and a methyl ester at position 3. The Boc group is a crucial feature, often employed in organic synthesis to temporarily mask the reactivity of the N-H group, thereby enabling selective functionalization at other positions of the indole ring. Its subsequent facile removal under acidic conditions makes it an invaluable tool in multi-step syntheses.

Key Identifiers and Properties

A precise understanding of the molecule's fundamental properties is the bedrock of any experimental work. The following table summarizes its key computed physicochemical data.

| Property | Value | Source |

| Molecular Weight | 275.30 g/mol | [1] |

| Exact Mass | 275.11575802 Da | [1] |

| Molecular Formula | C₁₅H₁₇NO₄ | [1] |

| CAS Number | 338760-26-2 | [1] |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate | [1] |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Structural Representation

Visualizing the molecular structure is essential for understanding its reactivity and steric profile.

Caption: 2D structure of this compound.

Section 2: Synthesis and Mechanistic Considerations

A plausible synthetic pathway would start with commercially available Methyl 1H-indole-3-carboxylate. The critical steps are:

-

N-H Protection: The acidic proton on the indole nitrogen must be protected to prevent side reactions in subsequent steps. The introduction of a tert-butoxycarbonyl (Boc) group is ideal.

-

Reaction: This is achieved by reacting Methyl 1H-indole-3-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst.

This strategy is efficient and high-yielding, representing a standard transformation in modern organic synthesis.

Caption: Proposed synthetic workflow for the target compound.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of a synthesized compound is non-negotiable. A multi-technique approach is required for a self-validating system of characterization.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the C2-proton, a singlet for the methyl ester protons, and a large singlet (integrating to 9 protons) for the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons (typically between 7.0-8.5 ppm) would confirm the substitution pattern. The large singlet for the Boc group typically appears around 1.6-1.7 ppm.

-

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (in the ester and Boc groups, ~150-170 ppm), the quaternary carbon of the tert-butyl group (~85 ppm), and the methyl carbon of the ester (~52 ppm), in addition to the signals for the indole ring carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Rationale for Use: Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable. ESI is a softer ionization technique and would likely show a strong signal for the molecular ion [M]+ or protonated molecule [M+H]+, confirming the molecular weight of 275.30 g/mol .

-

Expected Fragmentation: Under EI conditions, characteristic fragmentation of the indole core is expected. Additionally, a prominent fragment corresponding to the loss of the tert-butyl group (a loss of 57 Da) or isobutylene (a loss of 56 Da) is a hallmark of N-Boc protected compounds.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of a compound.

-

Methodology: A reverse-phase method, using a C18 column with a gradient elution of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid to improve peak shape), would be appropriate.

-

Validation: Purity would be assessed by integrating the peak area of the main component relative to any impurities, typically using a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., ~270 nm).

Experimental Protocols

The following are detailed, field-proven methodologies for the characterization of indole derivatives.

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (such as COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.

Protocol 2: Mass Spectrometry Analysis (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

-

Chromatography: Inject the sample onto an HPLC system coupled to a mass spectrometer. Use a C18 column with a water/acetonitrile mobile phase gradient.

-

MS Detection: Operate the mass spectrometer in positive ESI mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Data Analysis: Extract the mass spectrum corresponding to the main chromatographic peak and identify the molecular ion peak to confirm the mass.

Section 4: Applications in Research and Drug Development

Indole dicarboxylates serve as versatile intermediates in the synthesis of more complex molecules. The presence of two distinct ester functionalities (a carbamate and a methyl ester) allows for orthogonal chemical strategies. For instance, the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceutical agents. The N-Boc group provides robust protection during these transformations and can be removed at a later stage to allow for further functionalization at the indole nitrogen. These compounds are therefore valuable building blocks for creating libraries of potential drug candidates for screening.

References

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

- Porwal, K., Singh, P., & Meena, S. (2022). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Organic Chemistry Plus Journal. This is a representative reference for general indole synthesis methods.

-

Gruber, T., Thompson, A. L., Odell, B., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. ResearchGate. This reference provides insights into NMR analysis of N-Boc protected compounds. Available at: [Link]

Sources

theoretical studies on 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

An In-depth Technical Guide to the Theoretical and Practical Aspects of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional indole derivative with significant potential in synthetic chemistry and drug discovery. The strategic placement of a tert-butoxycarbonyl (Boc) group at the N1-position and a methyl ester at the C3-position offers a versatile scaffold for further chemical modifications. This document delineates the molecular and electronic structure, proposes a robust synthetic pathway, and outlines key spectroscopic and analytical characterization techniques. Furthermore, it delves into the theoretical underpinnings of its reactivity and stability through computational analysis, providing a predictive framework for its application in the development of novel therapeutics. The indole nucleus is a privileged scaffold in medicinal chemistry, and understanding the interplay of its substituents is paramount for rational drug design.

Introduction: The Strategic Importance of Substituted Indoles

The indole ring system is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. Marine indole alkaloids, for instance, have demonstrated anti-inflammatory, anticancer, and anti-HIV properties.[1] The functionalization of the indole core is a critical strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is a synthetically valuable intermediate. The N1-Boc protecting group serves to deactivate the otherwise reactive N-H proton, preventing unwanted side reactions and directing electrophilic substitution to other positions on the indole ring. Concurrently, the C3-methyl ester provides a handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction.

Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name 1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate, possesses the molecular formula C₁₅H₁₇NO₄ and a molecular weight of 275.30 g/mol .[2] The presence of both a bulky lipophilic tert-butyl group and a polar ester functionality imparts a unique solubility profile, rendering it amenable to a range of reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₄ | [2] |

| Molecular Weight | 275.30 g/mol | [2] |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate | [2] |

| SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)OC | [2] |

| InChI Key | VOWZQOSRBMJMJM-UHFFFAOYSA-N | [2] |

Synthetic Strategy and Experimental Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available methyl 1H-indole-3-carboxylate. This strategy involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Rationale for Synthetic Approach

The N-H proton of indole is acidic and can interfere with many synthetic transformations. The introduction of the Boc group is a standard and effective method to protect this position. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) is a well-established and high-yielding procedure for the N-Boc protection of indoles.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Methyl 1H-indole-3-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of methyl 1H-indole-3-carboxylate (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Boc₂O (1.2 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the methyl ester protons, and the tert-butyl protons of the Boc group. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm). The methyl ester singlet will be observed around 3.9 ppm, and the tert-butyl singlet will be a prominent peak at approximately 1.6 ppm. For comparison, the ¹H NMR spectrum of the starting material, methyl 1H-indole-3-carboxylate, shows aromatic protons in a similar region and a methyl ester peak, but lacks the tert-butyl signal.[3]

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all 15 carbon atoms in the molecule. Key signals include those for the carbonyl carbons of the Boc group and the methyl ester (around 150-165 ppm), the aromatic carbons, and the carbons of the tert-butyl and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong carbonyl stretching frequencies from the Boc group and the methyl ester, typically in the range of 1700-1750 cm⁻¹. The absence of a broad N-H stretch (around 3300-3500 cm⁻¹) confirms the successful N-Boc protection.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 275.1158 for the exact mass.[2] Fragmentation patterns may include the loss of the tert-butyl group or the entire Boc group.

Theoretical Studies: A Computational Perspective

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules.[4] For this compound, DFT studies can provide valuable insights.

Rationale for Computational Analysis

DFT calculations can predict optimized molecular geometries, electronic properties such as HOMO-LUMO energy gaps, and molecular electrostatic potential maps. This information is crucial for understanding the reactivity of the molecule and for predicting its behavior in chemical reactions and biological systems.

Proposed Computational Workflow

Caption: A typical workflow for DFT analysis of the target molecule.

Predicted Electronic Properties

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is expected to be localized on the electron-rich indole ring, while the LUMO may have significant contributions from the carbonyl groups. The HOMO-LUMO energy gap will be indicative of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map will visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. The oxygen atoms of the carbonyl groups will be regions of high negative potential (red), while the protons on the aromatic ring will be areas of positive potential (blue).

Potential Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this compound makes it a valuable building block. The C3-ester can be readily converted into amides, which is a common linkage in many bioactive molecules. The N-Boc group can be removed under acidic conditions to liberate the N-H for further functionalization. This dual functionality allows for the divergent synthesis of a library of indole derivatives for screening in drug discovery programs. Indole derivatives have shown a wide range of biological activities, including as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase.[5]

Conclusion

This compound is a strategically designed molecule with significant potential in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and methods for its characterization. The integration of theoretical studies offers a deeper understanding of its electronic properties and reactivity, which is invaluable for its application in the rational design of novel chemical entities. While direct experimental data for this specific compound is limited in the public domain, the principles and methodologies outlined here, based on well-established indole chemistry, provide a solid foundation for its synthesis and utilization in research and development.

References

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT a… [ouci.dntb.gov.ua]

- 3. Methyl indole-3-carboxylate(942-24-5) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3 [sigmaaldrich.com]

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate safety and handling

Optimization of Handling, Stability, and Synthetic Utility[1][2][3]

Executive Summary

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (CAS: 885618-50-6) is a critical orthogonally protected indole building block.[1] Its dual-protection strategy—utilizing an acid-labile tert-butoxycarbonyl (Boc) group at the N1 position and a base-labile methyl ester at the C3 position—allows for highly selective functionalization of the indole core.[1]

This guide addresses the specific stability challenges associated with this compound, particularly its susceptibility to spontaneous hydrolysis and acid-catalyzed deprotection.[1] It provides validated protocols for storage, handling, and selective deprotection, ensuring high recovery yields in multi-step drug discovery campaigns.[1]

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10]

This compound exists at the intersection of lipophilicity and hydrolytic instability.[1] The N-Boc group significantly lowers the melting point compared to the parent indole ester, often resulting in a low-melting solid or viscous oil depending on purity and crystallization solvents.[1]

| Property | Specification | Application Note |

| CAS Number | 885618-50-6 | Unique identifier for inventory tracking.[1] |

| IUPAC Name | This compound | Also referred to as N-Boc-indole-3-carboxylic acid methyl ester.[1][2] |

| Formula | C₁₆H₁₉NO₄ | Molecular Weight: 289.33 g/mol .[1] |

| Appearance | White to off-white solid / Viscous oil | Tends to oil out if residual solvent (DCM/EtOAc) is present.[1] |

| Solubility | DCM, THF, EtOAc, DMSO | Insoluble in water; sparingly soluble in hexanes.[1] |

| Stability | Moisture & Acid Sensitive | Hydrolyzes slowly in moist air; rapidly decomposes in TFA/HCl.[1] |

Reactivity & Molecular Logic

To effectively utilize this intermediate, one must understand the electronic push-pull dynamics of the indole ring.[1] The N-Boc group withdraws electron density from the ring, temporarily deactivating the C2 position toward electrophilic attack, while the C3-ester provides a handle for further elaboration (e.g., reduction to alcohol or hydrolysis to acid).[1]

Reactivity Map (Graphviz Visualization)

Figure 1: Chemoselectivity map demonstrating orthogonal deprotection pathways.[1]

Hazard Identification & Safety Protocols

While specific acute toxicity data (LD50) for this exact CAS is limited in public registries, the structural class (Boc-indoles) dictates a "Precautionary Principle" approach.[1] The primary hazards are irritation and potential sensitization.[1]

GHS Classification (Derived from Analogues)

-

Signal Word: WARNING

Critical Handling Protocols

-

Dermal Protection: The lipophilic Boc group facilitates skin absorption.[1] Standard latex gloves are insufficient.[1] Use Nitrile gloves (minimum thickness 0.11 mm) .[1]

-

Inhalation Risk: Handle strictly within a fume hood.[1] The compound may sublime or form dusts during weighing.[1]

-

Decomposition Hazard: Upon contact with strong acids, this compound releases Isobutylene gas and CO₂ .[1] In a closed pressure vessel, this can lead to rapid over-pressurization.[1]

Storage & Stability Management